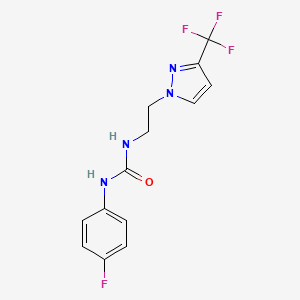

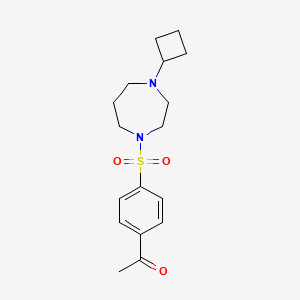

![molecular formula C19H18O4 B2879176 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one CAS No. 222965-37-9](/img/structure/B2879176.png)

5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported to consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been studied, checking the products’ stability and evaluating the possibility of a retro Michael reaction . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .Scientific Research Applications

Stability and Reactivity Insights

5,6-Dimethoxy-1,3-diphenylinde-2-one and its derivatives, closely related to 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one, have been studied for their stability and reactivity. These compounds exhibit increased stability due to methoxyl substituents, contrasting with other inden-2-ones that tend to dimerize even at low temperatures. Such stability insights are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Bradshaw, Jones, & Nongrum, 1991).

Structural and Synthetic Studies

Research on N-p-methoxyphenyl-2-carbamido-1,3-indandiones and their isomeric enols has revealed insights into the structural dynamics and synthetic pathways of such compounds. The isolation and X-ray structure determination of these enols provide a foundation for understanding the chemical properties and potential applications of 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one derivatives in material science, pharmaceuticals, and chemical synthesis (Song, Mishima, & Rappoport, 2007).

Potential Biological Activities

Compounds derived from visnaginone and khellinone, structurally related to 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies highlight the potential of such compounds in developing new therapeutic agents, offering insights into the bioactive properties of indenone derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Energetic and Thermal Analysis

The energetic characterization of indanone derivatives, including 5,6-dimethoxy-1-indanone, provides valuable information on their combustion, sublimation, and fusion properties. Such studies are essential for applications in material science, energy storage, and thermal engineering, offering a detailed understanding of the thermal and energetic behavior of these compounds (Silva, Lima, & Ribeiro da Silva, 2018).

Synthesis and Chemical Properties

Research on the synthesis of novel compounds with potential biological activities, including those derived from 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one, sheds light on new synthetic routes and chemical transformations. These studies contribute to the field of organic chemistry, providing pathways to synthesize complex molecules with specific properties and potential applications in pharmacology and material science (Kenchappa et al., 2017).

properties

IUPAC Name |

5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-21-15-6-4-12(5-7-15)8-14-9-13-10-17(22-2)18(23-3)11-16(13)19(14)20/h4-8,10-11H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEWWRJXXCTEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

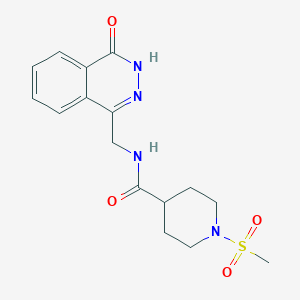

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)

![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)

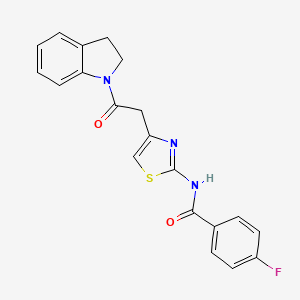

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)

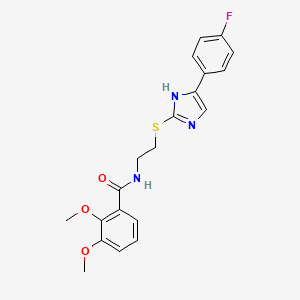

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)